D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt
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Overview
Description
“D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt” is a key intermediate in the biosynthesis of cholesterol, ketone bodies, and terpenes . It is obtained from acetyl-CoA and acetoacetyl-CoA during condensation with the help of HMG-CoA synthase .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of acetyl-CoA and acetoacetyl-CoA, facilitated by the enzyme HMG-CoA synthase . It is also a substrate used to study the specificity and kinetics of the enzyme 3-hydroxyl-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase .Molecular Structure Analysis
The molecular formula of “this compound” is C27H42N7Na2O20P3S . Its molecular weight is 955.62 (anhydrous basis) .Chemical Reactions Analysis
“this compound” can be converted to mevalonate by HMG-CoA reductase, which is the rate-limiting first step in the cholesterol biosynthetic pathway . Alternatively, it can be cleaved into acetyl-CoA and the ketone body acetoacetate in mitochondria by HMG-CoA lyase .Mechanism of Action
“D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt” is a substrate for the enzyme 3-hydroxyl-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a necessary step in the biosynthesis of cholesterol .
It should be stored at a temperature of −20°C .
Safety and Hazards
Future Directions
“D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt” is a useful substrate for studying the specificity and kinetics of the enzyme HMG-CoA reductase . Its metabolism is the target of statin drugs used to control cholesterol levels . Future research may focus on its role in the biosynthesis of cholesterol, ketone bodies, and terpenes .
Properties
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S.3Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;;/q;3*+1/p-3/t14-,19-,20-,21+,25-,27?;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBDHRBYCRXIB-LZIACAGCSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N7Na3O20P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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